molecular formula C16H17ClN4OS B13518367 N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride

Cat. No.: B13518367
M. Wt: 348.9 g/mol
InChI Key: WXTKJNOLZIGNFL-UHFFFAOYSA-N
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Description

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, an aminoethyl group, and a thiadiazole ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the aminoethyl group. The thiadiazole ring is then formed through cyclization reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17ClN4OS

Molecular Weight

348.9 g/mol

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-4-methylthiadiazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C16H16N4OS.ClH/c1-10-15(22-20-19-10)16(21)18-14(9-17)13-7-6-11-4-2-3-5-12(11)8-13;/h2-8,14H,9,17H2,1H3,(H,18,21);1H

InChI Key

WXTKJNOLZIGNFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl

Origin of Product

United States

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